molecular formula C8H17BO2 B1589074 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 82954-89-0

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1589074
CAS RN: 82954-89-0
M. Wt: 156.03 g/mol
InChI Key: NPUBDPDASOEIOA-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a compound with the empirical formula C6H13BO2 . It is also known as HBpin or Pinacolborane . It is used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .


Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” includes a boron atom bonded to an oxygen atom and a carbon ring .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Modified Boronic Acid Derivatives

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives display inhibitory activity against serine proteases such as thrombin. Studies indicate that these compounds do not exhibit S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Crystal Structure Analysis

The compound has been used to prepare derivatives such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which was analyzed using single-crystal X-ray diffractometer data. This study revealed insights into the crystal structure and bonding patterns, particularly noting a tetracoordinated boron atom (Seeger & Heller, 1985).

Synthesis of Electron Transport Materials

This compound plays a role in the synthesis of electron transport materials (ETMs). An efficient and practical synthesis process has been developed, demonstrating its importance in creating key intermediates for ETMs and host materials in materials science (Xiangdong et al., 2017).

Silicon-Based Drug Synthesis

The compound is a crucial building block in the synthesis of biologically active silicon-based drugs. Its synthetic potential was demonstrated in the development of new synthesis methods for drugs like disila-bexarotene (Büttner et al., 2007).

Preparation of Propargylation Reagent

It is instrumental in the scalable preparation of propargylation reagents. A continuous-flow and distillation process was developed for efficient production, highlighting its utility in large-scale industrial applications (Fandrick et al., 2012).

Safety And Hazards

While specific safety and hazard information for “2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, similar compounds should be handled with care. For example, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is moisture sensitive and should be stored away from oxidizing agents .

properties

IUPAC Name

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBDPDASOEIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449122
Record name 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

82954-89-0
Record name 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Casoni, EL Myers, VK Aggarwal - Synthesis, 2016 - thieme-connect.com
In situ generated 2-phenyl-azetidinium ylides react with boronic esters to form acyclic γ-dimethylamino tertiary boronic esters. The transformation is believed to involve the formation of a …
Number of citations: 40 www.thieme-connect.com
KC Wedisinghe - 2021 - macsphere.mcmaster.ca
Ultra-thin films of pure elements are important in microelectronics due to their wide range of applications. Atomic Layer Deposition (ALD) has drawn increasing attention as the thin films …
Number of citations: 0 macsphere.mcmaster.ca
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr
SJ Roseblade, E Casas-Arce, U Nettekoven… - …, 2013 - thieme-connect.com
Chiral (α-chloroalkyl)boronic esters are obtained by homogeneous asymmetric iridium-catalyzed chemoselective hydrogenation of (1-chloro-1-alkenyl)boronic esters. P,N–Iridium …
Number of citations: 17 www.thieme-connect.com
L Degennaro, FM Perna… - Science of Synthesis …, 2014 - Georg Thieme Verlag
Number of citations: 0

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